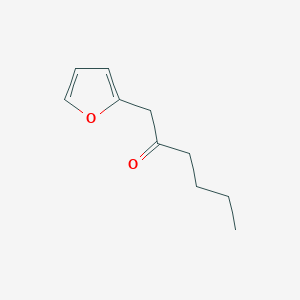

1-(Furan-2-yl)hexan-2-one

Description

BenchChem offers high-quality 1-(Furan-2-yl)hexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl)hexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1-(Furan-2-yl)hexan-2-one

Executive Summary & Strategic Overview

This technical guide details the synthesis, purification, and characterization of 1-(Furan-2-yl)hexan-2-one , a structural homologue of the known flavorant Furfuryl Acetone (FEMA 2496). While often overshadowed by its shorter-chain analogues, this specific ketone represents a critical scaffold in the development of lipophilic furan-based fragrances and serves as a versatile intermediate for constructing polysubstituted furan rings in medicinal chemistry.

The Core Challenge: The synthesis of

The Solution: This guide presents a Grignard Addition to Nitrile protocol.[1] This pathway is selected for its high atom economy, regiochemical fidelity, and avoidance of over-alkylation side products common in enolate chemistry.

Retrosynthetic Analysis

To ensure process reliability, we employ a disconnection strategy that isolates the sensitive furan ring from harsh oxidation/reduction cycles.

Figure 1: Retrosynthetic logic prioritizing the stability of the furan moiety.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]

-

Substrate: 2-Furylacetonitrile (CAS: 13129-33-4) - Purified via distillation if yellowed.

-

Reagent: n-Butylmagnesium bromide (2.0 M in THF or Et2O).

-

Solvent: Anhydrous Tetrahydrofuran (THF) - Dried over Na/Benzophenone or molecular sieves.

-

Quench: 10% Aqueous Hydrochloric Acid (HCl).

Step-by-Step Methodology

Phase 1: Formation of the Imine Intermediate [1]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with Argon for 15 minutes.

-

Charging: Cannulate 2-Furylacetonitrile (5.35 g, 50 mmol) into the flask, followed by 50 mL of anhydrous THF . Cool the solution to 0°C using an ice/water bath.

-

Addition: Transfer n-Butylmagnesium bromide (27.5 mL of 2.0 M solution, 55 mmol) to the addition funnel. Add dropwise over 30 minutes.

-

Technical Note: Maintain internal temperature below 5°C to prevent polymerization of the furan ring or self-condensation of the nitrile.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn from colorless to a turbid yellow/brown suspension (Magnesium imine salt).

Phase 2: Hydrolysis to Ketone

-

Cooling: Return the reaction flask to the ice bath (0°C).

-

Hydrolysis: Cautiously add 10% HCl (60 mL) dropwise.

-

Critical Control Point: The hydrolysis of the imine intermediate (

) is exothermic. Vigorous evolution of ammonia gas will occur in later stages.

-

-

Reflux: Once the initial exotherm subsides, heat the mixture to a gentle reflux (65°C) for 1 hour. This ensures complete conversion of the intermediate ketimine to the ketone.

Phase 3: Workup and Purification

-

Extraction: Cool to room temperature. Separate layers. Extract the aqueous layer with Diethyl Ether (

). -

Wash: Combine organic layers and wash with Saturated

(to neutralize acid traces which degrade furan) followed by Brine. -

Drying: Dry over Anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel (Stationary Phase).

-

Eluent: Hexane:Ethyl Acetate (95:5 gradient to 90:10).

-

Rf Value: ~0.45 (9:1 Hexane/EtOAc).

-

Workflow Visualization

Figure 2: Operational workflow for the Grignard-Nitrile synthesis route.

Characterization & Data Analysis

The following data represents the expected spectroscopic signature for 1-(Furan-2-yl)hexan-2-one based on validated homologue data (Furfuryl Acetone) and increment analysis.

NMR Spectroscopy ( )

| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| Furan-H5 | 7.36 | Doublet ( | 1H | Typical deshielding by oxygen heteroatom. | |

| Furan-H4 | 6.33 | dd ( | 1H | Characteristic "breathing" mode coupling. | |

| Furan-H3 | 6.18 | Doublet ( | 1H | Shielded relative to H5. | |

| C1-H | 3.72 | Singlet | 2H | Diagnostic Peak: Proves ketone is | |

| C3-H | 2.45 | Triplet ( | 2H | ||

| C4-H | 1.55 | Quintet | 2H | Alkyl Chain | - |

| C5-H | 1.30 | Sextet | 2H | Alkyl Chain | - |

| C6-H | 0.91 | Triplet | 3H | Terminal Methyl | - |

Infrared Spectroscopy (ATR)

-

: Strong carbonyl

-

: Furan ring skeletal vibrations and

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): 166 m/z. -

Base Peak: 81 m/z (Furfuryl cation,

). -

Fragment: 85 m/z (Loss of furfuryl radical, McLafferty rearrangement usually suppressed in this specific structure due to lack of

-hydrogen relative to the furan side, but alkyl chain fragmentation is dominant).

Scientific Integrity & Troubleshooting

Causality of Experimental Choices

-

Why the Nitrile Route? Direct alkylation of 2-hexanone with furfuryl chloride yields a mixture of mono- and di-alkylated products, as well as O-alkylation. The nitrile route stops definitively at the imine stage, preventing over-addition.

-

Why HCl Hydrolysis? While furan is acid-sensitive (prone to ring-opening to diketones), the imine bond requires acid catalysis to hydrolyze. We use 10% HCl rather than concentrated HCl to balance hydrolysis rate against furan degradation.

Self-Validating Checks

-

Color Change: The reaction must turn turbid/brown upon addition of Grignard. If it remains clear, the Grignard reagent has likely degraded (quenched by moisture).

-

IR Monitoring: During hydrolysis, monitor the disappearance of the Imine peak (

) and appearance of the Ketone peak (

References

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[1]

-

The Good Scents Company. (2023). 1-(2-Furyl)-2-propanone (FEMA 2496) Data Sheet. Retrieved from [Link] (Homologue characterization data).

-

Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles to form Ketones. Retrieved from [Link] (Mechanism validation).

-

Organic Chemistry Portal. (2023). Synthesis of Furans and Furan Derivatives. Retrieved from [Link] (Furan stability and synthesis context).

Sources

Unveiling the Three-Dimensional Landscape: A Technical Guide to the Crystal Structure and Molecular Geometry of 1-(Furan-2-yl)hexan-2-one Derivatives

This guide provides an in-depth exploration of the methodologies used to elucidate the crystal structure and molecular geometry of 1-(Furan-2-yl)hexan-2-one derivatives. While the specific crystallographic data for 1-(Furan-2-yl)hexan-2-one is not publicly available at the time of this writing, this document will serve as a comprehensive technical manual for researchers, scientists, and drug development professionals. We will leverage a representative furan-containing molecule with a published crystal structure to illustrate the principles and protocols, from synthesis and crystallization to advanced structural analysis and computational modeling. Understanding the precise three-dimensional arrangement of these molecules is paramount, as it directly influences their physicochemical properties and biological activity, thereby guiding rational drug design.

The Significance of Furan Scaffolds in Medicinal Chemistry

The furan ring is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its presence in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] The 1-(Furan-2-yl)hexan-2-one framework, featuring a flexible hexanone chain attached to the furan core, presents a fascinating subject for structural analysis. The conformational flexibility of the side chain, in conjunction with the electronic nature of the furan ring, dictates how these molecules interact with biological targets. A precise understanding of their solid-state conformation (crystal structure) and preferred solution-state geometry (molecular geometry) is therefore a critical prerequisite for elucidating structure-activity relationships (SAR) and optimizing drug candidates.[3]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. The process provides a static snapshot of the molecule in its lowest energy state within the crystal lattice, revealing precise bond lengths, bond angles, and torsion angles.

Causality in Experimental Design: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization technique is critical and directly impacts the success of the diffraction experiment.

Experimental Protocol: A Representative Synthesis of a 2-Acylfuran Derivative

The following protocol is a generalized procedure for the synthesis of a 2-acylfuran, which is a precursor to the target scaffold.

-

Reaction Setup: To a solution of furan (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) at 0 °C.

-

Acylation: Slowly add the desired acylating agent, such as hexanoyl chloride (1.1 eq.), to the stirred reaction mixture. The use of a slight excess of the acylating agent and catalyst ensures complete consumption of the starting furan.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Growing Diffraction-Quality Single Crystals

The ability to grow well-ordered single crystals is often the most challenging step. The choice of solvent and crystallization method is crucial.

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) for their ability to dissolve the purified compound upon heating and allow for slow precipitation upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent (e.g., dichloromethane). In the same container, place a larger volume of a less volatile anti-solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

The Diffraction Experiment and Structure Solution Workflow

The workflow from a single crystal to a refined molecular structure is a multi-step process that requires careful data collection and computational analysis.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Interpreting Crystallographic Data: A Case Study

While specific data for 1-(Furan-2-yl)hexan-2-one is unavailable, we can examine the crystallographic information for a related furan derivative, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, to understand the type of data obtained.[6]

Table 1: Representative Crystallographic Data

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₆O₄S₂ | Confirms the elemental composition of the molecule in the crystal. |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | Pbcn | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 13.690, 7.961, 9.904 | The dimensions of the unit cell. |

| V (ų) | 1079.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R1) | 0.032 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |

| Goodness-of-fit (S) | 1.00 | An indicator of the quality of the refinement. A value close to 1 is ideal. |

Data is for (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone for illustrative purposes.[6]

The key takeaway for a researcher is that the final output, a Crystallographic Information File (CIF), contains the precise atomic coordinates of each atom in the molecule. From these coordinates, all molecular geometry parameters can be calculated.

Molecular Geometry and Conformational Analysis: Beyond the Crystal

The solid-state structure is a vital piece of information, but molecules in solution, where most biological processes occur, can adopt different conformations. Therefore, computational chemistry methods are employed to explore the conformational landscape and predict the most stable molecular geometries.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] In the context of molecular geometry, DFT calculations can predict low-energy conformations, bond lengths, bond angles, and torsional angles with a high degree of accuracy.[8]

Protocol: Performing a DFT Geometry Optimization

-

Input Structure Generation: Build the 3D structure of 1-(Furan-2-yl)hexan-2-one using molecular modeling software.

-

Conformational Search: For flexible molecules, it is crucial to perform a conformational search to identify various low-energy starting geometries. This is particularly important for the rotatable bonds in the hexanone chain.

-

DFT Calculation Setup:

-

Method: Choose a suitable functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[9][10]

-

Basis Set: Select a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density around each atom.[7]

-

Task: Specify a geometry optimization followed by a frequency calculation. The optimization will locate the nearest local energy minimum, while the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides thermodynamic data.

-

-

Analysis: Analyze the output to obtain the optimized molecular geometry. Compare the energies of different conformers to determine their relative stabilities.

Diagram: DFT Geometry Optimization and Analysis

Caption: Workflow for DFT-based Molecular Geometry Analysis.

Key Conformational Considerations for 2-Acylfurans

For 1-(Furan-2-yl)hexan-2-one, the most significant conformational degree of freedom is the rotation around the C2-C=O bond, which determines the orientation of the carbonyl group relative to the furan ring. Studies on related 2-acylfurans have shown a preference for planar conformations where the furan ring and the carbonyl group are coplanar.[11][12] This coplanarity maximizes conjugation between the π-system of the furan ring and the carbonyl group.

Two primary planar conformers are possible:

-

O-trans (or anti): The carbonyl oxygen is pointing away from the furan ring oxygen.

-

O-cis (or syn): The carbonyl oxygen is pointing towards the furan ring oxygen.

Computational studies on similar molecules often show a small energy difference between these two conformers, with the O-trans form typically being slightly more stable due to reduced steric hindrance.[13] The flexibility of the hexyl chain will also lead to numerous conformers, which can be explored through computational methods.

Table 2: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Predicted Value (O-trans) | Predicted Value (O-cis) | Significance |

| Furan C2 - Carbonyl C Bond Length (Å) | ~1.47 | ~1.47 | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |

| Carbonyl C=O Bond Length (Å) | ~1.22 | ~1.22 | Typical C=O double bond length. |

| O(furan)-C2-C(carbonyl)-O(carbonyl) Torsion Angle (°) | ~180 | ~0 | Defines the O-trans and O-cis conformations, respectively. |

These are generalized values based on typical DFT calculations for 2-acylfurans and serve for illustrative purposes.

Conclusion and Future Directions

The determination of the crystal structure and molecular geometry of 1-(Furan-2-yl)hexan-2-one derivatives is a critical endeavor for understanding their chemical behavior and biological function. This guide has outlined the essential experimental and computational workflows, from synthesis and crystallization to single-crystal X-ray diffraction and DFT calculations. While a definitive crystal structure for the title compound remains to be published, the principles and protocols detailed herein provide a robust framework for researchers to pursue such investigations.

Future work should focus on the successful synthesis and crystallization of 1-(Furan-2-yl)hexan-2-one and its derivatives to obtain experimental crystallographic data. This would allow for a direct comparison with computational predictions, providing a deeper understanding of the interplay between solid-state packing forces and intrinsic molecular conformational preferences. Such knowledge is invaluable for the rational design of novel furan-based therapeutic agents.

References

-

Deshpande, A. et al. (2011). (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3055. Available at: [Link]

-

Sen, S. et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. Available at: [Link]

-

Al-Ostoot, F.H. et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

-

Gkizis, P. et al. (2023). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties. MDPI, 12(1), 1-22. Available at: [Link]

-

Various Authors. (2024). Pharmacological activity of furan derivatives. Wisdomlib. Available at: [Link]

-

Andriska, J. et al. (1977). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50. Available at: [Link]

-

Sari, Y. et al. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. TALENTA Publisher, 6(1), 22-26. Available at: [Link]

-

Al-Majidi, S. M. et al. (2023). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI, 13(12), 1-14. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Future Science, 4(11), FSO343. Available at: [Link]

-

de Oliveira, R. N. (2017). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

-

Various Authors. (2025). This journal is © The Royal Society of Chemistry 2025. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Furyl hydroxymethyl ketone. PubChem. Available at: [Link]

-

Trovato, F. et al. (2019). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. ResearchGate. Available at: [Link]

-

Bakunov, S. A. et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI, 26(23), 7244. Available at: [Link]

-

Various Authors. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]

-

Lee, H. et al. (2005). Synthesis of furan-bridged 10-membered rings through [8 + 2]-cycloaddition of dienylfurans and acetylenic esters. PubMed, 7(16), 2885-8. Available at: [Link]

-

van der Vlugt, C. H. et al. (2017). Conformational Behaviour of Azasugars Based on Mannuronic Acid. PubMed, 23(15), 3296-3301. Available at: [Link]

-

C. D. F. et al. (1984). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1765-1770. Available at: [Link]

-

Balachandran, V. et al. (2015). Molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone by using density functional theory calculations. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). 1-(furan-2-yl)hexan-1-one. ChemBK. Available at: [Link]

-

N'guessan, A. B. et al. (2025). DFT study of deoxygenation of cycloaddition products of furan and 2-methylfuran with ethylene in the presence of aluminium chloride. ResearchGate. Available at: [Link]

-

N'guessan, A. B. et al. (2025). (PDF) DFT study of deoxygenation of cycloaddition products of furan and 2-methylfuran with ethylene in the presence of aluminium chloride. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 1-(Furan-2-yl)hexan-1-one - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Furan-2-yl-ethanone [oakwoodchemical.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 1-(FURAN-2-YL)ETHAN-1-ONE | CAS 1192-62-7 [matrix-fine-chemicals.com]

- 6. (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Scent and Substance: A Technical Guide to the Natural Occurrence and Isolation of Furan-Containing Ketones

Abstract

Furan-containing ketones, a captivating class of heterocyclic compounds, are distinguished by their profound impact on flavor, fragrance, and biological activity. This technical guide provides an in-depth exploration of the natural origins of these molecules, from their widespread presence in the plant and marine kingdoms to their formation in thermally processed foods. We will delve into the principles and field-tested methodologies for their extraction, isolation, and purification. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step protocols to empower the discovery and utilization of these potent natural products.

Introduction: The Significance of the Furanone Scaffold

The furan ring system, a five-membered aromatic heterocycle with one oxygen atom, is a privileged scaffold in numerous naturally occurring and synthetic compounds. When this moiety is incorporated into a ketone or lactone structure, it gives rise to the furanone family, which exhibits a remarkable diversity of biological activities and sensory properties.[1][2] These compounds are not merely academic curiosities; they are pivotal components in the food and fragrance industries and represent promising leads in pharmaceutical research.[3] Their bioactivities are extensive, encompassing roles as quorum sensing inhibitors, anti-inflammatory agents, and even pheromones.[4][5] This guide will illuminate the natural world's ingenuity in synthesizing these molecules and provide the technical framework for their isolation and characterization.

Natural Occurrence: A Ubiquitous Presence

Furan-containing ketones are biosynthesized by a vast array of organisms and are also formed through chemical reactions during the processing of food. Their distribution spans terrestrial plants, marine life, and the products of the Maillard reaction.

Terrestrial Flora: Aromatic Treasures

Many plants produce furan-containing ketones as key components of their essential oils and as secondary metabolites. These compounds often contribute significantly to the characteristic aroma and flavor of fruits and flowers. A notable example is rosefuran , a minor but olfactorily significant component of rose oil.[6] Another prominent example is menthofuran , which, while often considered an undesirable component in peppermint oil, is a naturally occurring furanoid monoterpene derived from pulegone.[7]

Fruits are a particularly rich source of furanones. Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone), renowned for its sweet, strawberry-like aroma, is found in strawberries, pineapples, and tomatoes.[3][8] Its presence is a critical factor in the desirable flavor profiles of these fruits.

The Marine Environment: A Reservoir of Bioactivity

The marine realm is a treasure trove of unique and potent bioactive compounds, including a diverse array of furan-containing ketones. Marine sponges, in particular, are prolific producers of furanoterpenoids.[9] For instance, various species of the sponge genus Ircinia are known to produce furanosesterterpenoids which exhibit a range of biological activities. The red alga Delisea pulchra produces a series of brominated furanones that act as a defense mechanism by inhibiting bacterial colonization through the disruption of quorum sensing.[2][5]

Thermally Processed Foods: The Maillard Reaction and Beyond

The appealing aroma of cooked, roasted, and baked foods is often attributable to the complex mixture of compounds generated during heating, primarily through the Maillard reaction between sugars and amino acids.[5][8] Several important furan-containing ketones are formed through this process. For example, 4-hydroxy-3(2H)-furanones are significant flavor compounds in a variety of cooked foods.[5] Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), with its characteristic caramel or curry-like aroma, is a key flavor component in fenugreek, aged sake, and sherry.

The following table summarizes the occurrence of some notable furan-containing ketones:

| Furan-Containing Ketone | Structure | Natural Source(s) | Significance |

| Furaneol® | 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Strawberries, Pineapple, Tomatoes, Beef Soup[3] | Key flavor compound with a sweet, caramel-like aroma. |

| Sotolon | 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Fenugreek, Molasses, Soy Sauce, Aged Alcoholic Beverages[3][5] | Potent aroma compound with a maple syrup or curry-like scent. |

| Menthofuran | Mentha species (e.g., peppermint)[7] | A monoterpenoid that can impact the quality of mint essential oil. | |

| Rosefuran | 3-methyl-2-(3-methyl-2-butenyl)-furan | Rose oil (Rosa damascena)[6] | Contributes to the characteristic aroma of roses. |

| Brominated Furanones | Various | Red alga (Delisea pulchra)[2][5] | Inhibit bacterial quorum sensing and act as antifouling agents. |

| Clauslactones | Leaves of Clausena excavata[10] | Exhibit inhibitory activity against tumor promotion.[10] |

Isolation and Purification: A Methodical Approach

The isolation of furan-containing ketones from their natural matrices requires a systematic approach that considers the physicochemical properties of the target molecules, such as their volatility, polarity, and stability. The general workflow for isolation is depicted in the diagram below.

Caption: A generalized workflow for the isolation and characterization of furan-containing ketones from natural sources.

Extraction Techniques: Liberating the Target Molecules

The initial step in the isolation process is the extraction of the furan-containing ketones from the bulk of the source material. The choice of extraction method is critical and depends on the volatility and thermal stability of the target compounds.

Solvent extraction is a versatile technique suitable for a wide range of furan-containing ketones. The selection of the solvent is paramount and is based on the polarity of the target molecule. A series of solvents with increasing polarity can be used for sequential extraction to fractionate the components of the crude material.

Protocol: Solvent Extraction of Furanones from Fruit (e.g., Strawberries)

-

Sample Preparation: Homogenize fresh or frozen strawberries into a puree. For quantitative analysis, a known weight of the puree should be used.

-

Solvent Selection: For moderately polar furanones like Furaneol®, a mixture of methanol and dichloromethane (1:1 v/v) is effective.[9] For less polar compounds, ethyl acetate or hexane can be employed.

-

Extraction Procedure:

-

Macerate the strawberry puree with the chosen solvent system at a ratio of 1:5 (w/v) for 24 hours at room temperature with gentle agitation.

-

Filter the mixture through cheesecloth or a sintered glass funnel to remove solid debris.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the target compounds.

-

Liquid-Liquid Partitioning (Optional): The resulting crude extract can be further fractionated by partitioning between immiscible solvents (e.g., hexane and acetonitrile) to separate compounds based on their polarity.

For volatile furan-containing ketones, such as those found in essential oils, steam distillation is an excellent method for extraction.[11][12] This technique is particularly advantageous for thermolabile compounds as it allows for their distillation at temperatures below their boiling points.[13]

Protocol: Steam Distillation of Volatile Furanones from Plant Material

-

Apparatus Setup: Assemble a steam distillation apparatus, ensuring all glass joints are properly sealed.[13]

-

Sample Preparation: Place the fresh or dried plant material (e.g., mint leaves for menthofuran) into the distilling flask and add water to just cover the material.[13]

-

Distillation: Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[14]

-

Condensation: The steam and volatilized compounds are then passed through a condenser, where they cool and return to the liquid phase.

-

Collection: Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil).

-

Separation: Separate the essential oil from the aqueous layer using a separatory funnel. The essential oil can then be dried over anhydrous sodium sulfate.

Supercritical fluid extraction, most commonly using carbon dioxide (SC-CO₂), is a green and highly selective alternative to traditional solvent extraction.[6][15] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. This method is particularly useful for extracting thermally sensitive and easily oxidizable compounds.[16]

SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in food and beverages.[17][18] A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph for analysis.[19]

Chromatographic Purification: Achieving Purity

Following extraction, the crude extract, which is a complex mixture of compounds, must be subjected to one or more chromatographic techniques to isolate the furan-containing ketones of interest.

Caption: A flowchart illustrating the common chromatographic techniques used for the purification of furan-containing ketones.

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica gel is the most commonly used stationary phase for the separation of furan-containing ketones. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is typically used to elute the compounds from the column.

HPLC is an indispensable tool for the final purification of furan-containing ketones, offering high resolution and the ability to separate complex mixtures.[20] Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the target compounds.

Protocol: Reversed-Phase HPLC for the Purification of Furanones

-

Column Selection: A C18 column is a common choice for the separation of moderately polar furanones.[21]

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically used.[20] For acidic furanones, a small amount of an acid (e.g., 0.1% formic acid) can be added to the mobile phase to improve peak shape.

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the furanone chromophore (typically in the range of 250-280 nm).

-

Fraction Collection: Fractions are collected based on the retention time of the peaks of interest. The purity of the collected fractions should be assessed by analytical HPLC.

For volatile furan-containing ketones, gas chromatography is the preferred method for both analysis and, on a smaller scale, purification.[22] The choice of the GC column is critical for achieving good separation, especially for isomers.

Protocol: GC-MS Analysis of Furanone Isomers

-

Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column) is often used for the separation of furanone isomers.

-

Injector and Detector Conditions: The injector temperature should be optimized to ensure efficient volatilization without thermal degradation. Mass spectrometry (MS) is the detector of choice for the identification and quantification of the separated compounds.[23]

-

Temperature Program: A temperature gradient is programmed to elute the compounds based on their boiling points and interactions with the stationary phase.

Structural Elucidation: Confirming the Identity

Once a furan-containing ketone has been isolated in a pure form, its chemical structure must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ketone and the C-O-C stretch of the furan ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system within the molecule.

Conclusion: Future Perspectives

The study of naturally occurring furan-containing ketones is a vibrant and evolving field. The development of more sensitive analytical techniques and innovative extraction methods, such as supercritical fluid extraction and advanced solid-phase microextraction, will undoubtedly lead to the discovery of novel furanones with unique biological activities.[15][24] As our understanding of the biosynthesis and ecological roles of these compounds deepens, so too will our ability to harness their potential for applications in medicine, agriculture, and the food and fragrance industries. This guide serves as a foundational resource to support and inspire further research into this fascinating class of natural products.

References

-

Hjelmgaard, T., Persson, T., Rasmussen, T. B., Givskov, M., & Nielsen, J. (2003). Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. Bioorganic & Medicinal Chemistry, 11(15), 3261-3271. [Link]

-

Xu, W. H., et al. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research, 33(9), 1357-1373. [Link]

-

Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. [Link]

-

Whitfield, F. B., & Mottram, D. S. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews, 74(3), 1-23. [Link]

-

ResearchGate. (n.d.). Natural products and bioactive compounds with 2(5H)‐furanones. [Link]

-

Wikipedia. (n.d.). Rosefuran. [Link]

-

SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]

-

Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. [Link]

-

Ito, C., et al. (2000). Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion. Journal of Natural Products, 63(9), 1218-1224. [Link]

-

ResearchGate. (2025). (PDF) Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water. [Link]

-

LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link]

-

National Center for Biotechnology Information. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]

-

ResearchGate. (2025). (PDF) Isolating bioactive compounds from marine organisms. [Link]

-

ResearchGate. (2025). (PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]

-

Wikipedia. (n.d.). Steam distillation. [Link]

-

New Directions Aromatics. (2017). Untapping the Power of Nature: Essential Oil Extraction Methods. [Link]

-

Cambridge Core. (1999). The naturally occurring furanones: formation and function from pheromone to food. [Link]

-

ResearchGate. (2025). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol | Request PDF. [Link]

-

ResearchGate. (2025). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. [Link]

-

TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]

-

ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?. [Link]

-

MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

-

HHU. (n.d.). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]

-

ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. [Link]

-

Restek. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]

-

National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]

-

YouTube. (2018). How to Steam Distill Essential Oils. [Link]

-

MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]

-

Chemistry For Everyone. (2025). How Are Supercritical Fluids Used To Extract Natural Products?. [Link]

-

Shimadzu. (n.d.). 01-00906-EN Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]

-

ResearchGate. (2018). Isolation and Structure Characterization of Bioactive Metabolites from Marine Organisms and Marine-derived Fungi | Request PDF. [Link]

-

PubMed. (2001). Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]

-

Bentham Open Archives. (2009). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. [Link]

-

HHU. (2017). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. [Link]

-

Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. extension.uga.edu [extension.uga.edu]

- 4. gs.washington.edu [gs.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 8. eurl-pc.eu [eurl-pc.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.biochem.umass.edu [sites.biochem.umass.edu]

- 12. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 15. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 16. benthamopen.com [benthamopen.com]

- 17. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]

- 20. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. rjptonline.org [rjptonline.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. gcms.cz [gcms.cz]

- 24. mdpi.com [mdpi.com]

Quantum Chemical Protocol: Electronic Structure & Reactivity of 1-(Furan-2-yl)hexan-2-one

[1]

Executive Summary & Structural Significance

This guide details the quantum chemical methodology for analyzing 1-(Furan-2-yl)hexan-2-one , a structural homolog of the flavorant furan-2-acetone.[1] Unlike its conjugated counterparts (e.g., 1-(furan-2-yl)hexan-1-one), this molecule features a methylene spacer (C1) separating the aromatic furan ring from the carbonyl group.[1]

Critical Structural Feature: The C1 methylene bridge (

Why This Matters:

-

Reactivity: The furan ring remains electron-rich (nucleophilic), while the ketone retains high electrophilicity, unattenuated by resonance donation from the furan oxygen.[1]

-

Conformational Freedom: The

hybridization of C1 introduces significant rotational degrees of freedom, necessitating rigorous conformational sampling to identify the global minimum.[1] -

Dispersion Effects: The butyl tail (C3-C6) is subject to London dispersion forces, which standard DFT functionals (e.g., B3LYP) often fail to capture accurately.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following protocol synthesizes current best practices in Density Functional Theory (DFT) for flexible organic ethers/ketones.

Selection of Level of Theory[1]

| Component | Recommendation | Causal Justification |

| Functional | Standard B3LYP fails to account for weak dispersion interactions between the alkyl tail and the furan ring.[1] The "-D" (dispersion) correction is mandatory for accurate conformational ranking [1]. | |

| Basis Set | 6-311++G(d,p) | The furan oxygen lone pairs require diffuse functions (++) to correctly model the HOMO energy and nucleophilicity.[1] The triple-zeta quality (6-311) is essential for accurate barrier heights.[1] |

| Solvation | SMD (Solvation Model based on Density) | Use SMD over PCM for better parameterization of non-aqueous solvents (e.g., octanol for LogP, chloroform for NMR). |

| Grid Quality | Ultrafine | Essential to eliminate numerical noise in the integration of the electron density, particularly for the floppy alkyl chain.[1] |

Computational Workflow

The following diagram outlines the self-validating workflow required to characterize this molecule.

Figure 1: Step-by-step computational workflow. The "Frequency Calculation" step acts as a self-validating checkpoint to ensure the structure is a true minimum on the Potential Energy Surface (PES).[1]

Electronic Structure & Reactivity Descriptors[2]

Because of the methylene spacer, the Frontier Molecular Orbitals (FMOs) are expected to be localized rather than delocalized over the whole molecule.[1]

Frontier Molecular Orbital (FMO) Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital):

-

LUMO (Lowest Unoccupied Molecular Orbital):

Global Reactivity Descriptors

To quantify stability and reactivity, calculate the following descriptors using the energies of the HOMO (

| Descriptor | Formula | Physical Interpretation |

| Energy Gap ( | A larger gap implies higher kinetic stability (hard molecule). | |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | A global measure of the molecule's energy lowering upon soaking up electrons. |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).[1]

Conformational Landscape (The "Flexible Linker" Problem)

The bond connecting the furan ring to the methylene group (Furan-C1) and the bond connecting the methylene to the carbonyl (C1-C2) are free rotors.[1]

Scan Logic

You must perform a Relaxed Potential Energy Surface (PES) Scan to identify the global minimum.[1]

-

Coordinate 1: Dihedral angle

(O -

Coordinate 2: Dihedral angle

(C2

The interaction between the carbonyl oxygen and the furan ring protons (C-H...O interactions) often stabilizes specific "folded" conformations, which are only detectable if dispersion corrections (D3/D4) are active.[1]

Figure 2: Logic for PES scanning. The Gauche conformer is often the global minimum due to weak intramolecular hydrogen bonding between the carbonyl oxygen and furan ring hydrogens.[1]

Spectroscopic Predictions (Validation)

To validate your calculations against experimental data, compare the following predicted signals. Note that vibrational frequencies must be scaled (typically by ~0.967 for B3LYP/6-311++G**) to account for anharmonicity [3].

-

IR Spectrum (Vibrational):

-

NMR Spectrum (

H and

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link

-

Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link

-

Gaussian, Inc. (2023).[1] Basis Sets and Functionals: Technical Reference. Link

Methodological & Application

Application Note: Catalytic Acylation of Furan with Hexanoyl Chloride

Executive Summary

The acylation of furan presents a classic paradox in organic synthesis: while the furan ring is electron-rich and highly reactive toward electrophiles, its "acidophobic" nature renders it unstable in the presence of strong Lewis acids (e.g.,

This guide details two optimized protocols for the synthesis of 2-hexanoylfuran from furan and hexanoyl chloride. By utilizing Metal Triflates (Homogeneous) and H-Beta Zeolites (Heterogeneous), researchers can achieve high regioselectivity for the C2 position while suppressing ring-opening side reactions.

Mechanistic Principles & Regioselectivity

The Challenge of Acid Sensitivity

Furan possesses a resonance energy of approximately 16 kcal/mol, significantly lower than benzene (36 kcal/mol). While this makes furan highly susceptible to electrophilic attack, the intermediate carbocation (sigma complex) and the furan ring itself are prone to acid-catalyzed ring opening and polymerization. Therefore, the "Gold Standard" for this transformation requires catalysts that possess high Lewis acidity but low Brønsted acidity (to avoid protonation of the ring oxygen).

Regioselectivity (C2 vs. C3)

Electrophilic aromatic substitution (EAS) on furan occurs preferentially at the C2 (

-

C2 Attack: The intermediate sigma complex is stabilized by three resonance structures, preserving the conjugation more effectively.[1]

-

C3 Attack: The intermediate is stabilized by only two resonance structures.[1]

-

Outcome: The reaction with hexanoyl chloride yields 2-hexanoylfuran almost exclusively (>95:5 ratio).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of furan, highlighting the critical divergence between productive aromatization and polymerization.

Experimental Protocols

Method A: Homogeneous Catalysis using Bismuth(III) Triflate

Best for: High yields, mild conditions, small-to-medium scale.

Catalyst:

Materials

-

Furan (Reagent Grade, bp 31.3°C)

-

Hexanoyl Chloride (98%)

-

Catalyst:

(1–5 mol%) -

Solvent: Nitromethane (

) or Dichloromethane (DCM) -

Quench: Saturated

Step-by-Step Protocol

-

Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge

(0.05 eq relative to acyl chloride). -

Solvent Addition: Add Nitromethane (5 mL per mmol reactant). Note: Nitromethane enhances the electrophilicity of the acyl chloride complex.

-

Acyl Chloride Addition: Add Hexanoyl Chloride (1.0 eq) to the catalyst mixture at Room Temperature (RT). Stir for 10 minutes to generate the active acylating species.

-

Cooling (Critical): Cool the mixture to 0°C using an ice bath.

-

Reasoning: Furan is extremely volatile (bp 31°C). Adding it at RT can lead to evaporation and stoichiometry errors.

-

-

Substrate Addition: Add Furan (1.2 eq) dropwise over 10 minutes.

-

Observation: The solution may darken slightly; deep black indicates polymerization (rate of addition too fast or temp too high).

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture into ice-cold saturated

solution. -

Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over

, and concentrate carefully (do not use high vacuum at high temp to avoid losing the product if volatile, though 2-hexanoylfuran is relatively high boiling). -

Purification: Silica gel column chromatography (Gradient: 100% Hexane

5% EtOAc/Hexane).

Method B: Heterogeneous Catalysis using H-Beta Zeolite

Best for: Green chemistry, easy workup, industrial scalability. Catalyst: Calcined H-Beta Zeolite (Si/Al ratio ~25).

Materials

-

Hexanoyl Chloride

-

Catalyst: H-Beta Zeolite (dried at 120°C for 4h prior to use)

-

Solvent: Solvent-free (neat) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol

-

Catalyst Activation: Ensure the Zeolite is freshly dried. Moisture deactivates the Lewis acid sites.

-

Loading: In a sealed pressure tube or autoclave (to contain furan vapors), add H-Beta Zeolite (10 wt% relative to acyl chloride).

-

Reactant Mixing: Add Hexanoyl Chloride (1.0 eq) and Furan (1.5 eq).

-

Note: Excess furan is used here as both reactant and solvent if running neat.

-

-

Reaction: Seal the vessel and heat to 50°C for 6–8 hours.

-

Safety: Do not exceed 80°C to prevent excessive pressure and polymerization.

-

-

Workup: Cool to RT. Filter the catalyst through a Celite pad or sintered glass funnel. The catalyst can be washed with DCM, calcined, and reused.

-

Isolation: Remove excess furan and volatiles via rotary evaporation. Distill the residue under reduced pressure to obtain pure 2-hexanoylfuran.

Workflow Visualization

Figure 2: Operational workflow for the catalytic acylation process, distinguishing between preparation, reaction, and isolation phases.

Data Summary & Catalyst Comparison

The following table summarizes expected performance based on literature precedents for furan acylation.

| Parameter | Method A: | Method B: H-Beta Zeolite | Traditional: |

| Reaction Phase | Homogeneous | Heterogeneous | Homogeneous |

| Temperature | 0°C | 50°C (Sealed) | -20°C |

| Yield | 85–92% | 70–80% | < 40% (Variable) |

| Selectivity (C2:C3) | > 99:1 | > 95:5 | > 90:10 |

| Atom Economy | High | High | Low (Stoichiometric waste) |

| Workup | Aqueous Extraction | Filtration | Quench/Acid Neutralization |

| Reusability | Possible (Complex) | Excellent (Calcination) | None |

| Risk Profile | Low (Mild Acid) | Low (Solid Acid) | High (Polymerization) |

Troubleshooting & Safety

Common Failure Modes

-

Black Tar Formation: This indicates uncontrolled polymerization.

-

Correction: Lower the reaction temperature. Dilute the reaction mixture. Switch to a milder catalyst (e.g., reduce catalyst loading).

-

-

Low Conversion:

-

Correction: Ensure reagents are dry (acyl chlorides hydrolyze rapidly). Increase reaction time. For Zeolites, ensure proper activation (calcination) to remove adsorbed water.

-

-

Polysubstitution (2,5-dihexanoylfuran):

-

Correction: Use a slight excess of Furan (1.2–1.5 eq) relative to the chloride to statistically favor mono-acylation.

-

Safety Directives

-

Furan Toxicity: Furan is a suspected carcinogen and highly volatile. All operations must be performed in a well-ventilated fume hood.

-

Exotherm Control: The reaction of acyl chlorides with Lewis acids is exothermic. Slow addition at 0°C is mandatory to prevent thermal runaway and furan vaporization.

References

-

Friedel-Crafts Acylation of Furan Derivatives. AskFilo. (Mechanism and regioselectivity overview).

-

Metal triflate catalyzed Friedel-Crafts acylation. National Institutes of Health (PMC). (Details on Bismuth and Scandium triflates in acylation).

-

Zeolites as Catalysts for Upgrading Furan Derivatives. National Institutes of Health (PMC). (Heterogeneous catalysis protocols).

-

Friedel-Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Triflate. Zenodo/ResearchGate. (Rare earth triflate protocols).

-

Direct Acylation of Furanics over Zeolite Catalysts. ShareOK Repository. (Deactivation mechanisms and optimization for zeolites).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Alkylation and acylation of furan | Filo [askfilo.com]

- 3. acylation of furan mechanism structure | Filo [askfilo.com]

- 4. CN103664838A - Method for preparing 2-furyl-methylketon from ethenone - Google Patents [patents.google.com]

- 5. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a [1,2]-aryl shift - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 1-(Furan-2-yl)hexan-2-one for High-Throughput Biological Screening

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] 1-(Furan-2-yl)hexan-2-one presents a versatile starting material, offering multiple reactive sites for chemical modification to generate a diverse library of novel compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this furanone scaffold. We will explore scientifically-grounded derivatization pathways targeting the ketone moiety, the furan ring, and the adjacent methylene group. Furthermore, we will outline robust, step-by-step protocols for synthesis and a comprehensive workflow for subsequent biological screening to identify promising lead candidates.

Introduction: The Furan Scaffold in Drug Discovery

The five-membered aromatic heterocycle, furan, is a cornerstone in the design of bioactive molecules.[3] Its presence in both natural products and synthetic pharmaceuticals is extensive, contributing to a wide range of therapeutic effects including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] The furan ring can act as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall pharmacokinetic profiles.

The target molecule, 1-(Furan-2-yl)hexan-2-one, is an ideal starting point for library synthesis due to its distinct chemical functionalities:

-

A reactive ketone group, amenable to a plethora of classical carbonyl reactions.

-

An electron-rich furan ring , susceptible to electrophilic substitution.

-

An active methylene bridge , providing a site for nucleophilic substitution and condensation reactions.

This guide explains the causality behind selecting specific synthetic routes to maximize molecular diversity and increase the probability of identifying biologically active derivatives.

Strategic Derivatization Pathways

The derivatization strategy is designed to explore the chemical space around the 1-(Furan-2-yl)hexan-2-one core by systematically modifying its key reactive sites. A multi-pronged approach ensures the generation of a compound library with significant structural diversity.

Diagram 1: High-level overview of derivatization strategies for 1-(Furan-2-yl)hexan-2-one.

Protocol: Ketone Modification via Reductive Amination

Rationale: Introducing nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they can form key hydrogen bonds and salt bridges with biological targets. Reductive amination is a reliable and high-yielding method to convert ketones into a diverse range of secondary and tertiary amines.

Protocol: Synthesis of N-Benzyl-1-(furan-2-yl)hexan-2-amine

-

Materials & Reagents:

-

1-(Furan-2-yl)hexan-2-one (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine, Magnesium sulfate (MgSO₄)

-

Ethyl acetate, Hexane

-

-

Procedure:

-

Dissolve 1-(Furan-2-yl)hexan-2-one in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.

-

Add benzylamine followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride in portions over 15 minutes. (Caution: Gas evolution) .

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: Furan Ring Functionalization via Nitration

Rationale: Electrophilic substitution on the furan ring, particularly at the C5 position, introduces functionality that can alter the electronic properties of the molecule and provide a handle for further modifications (e.g., Suzuki coupling). Nitration is a classic method for this purpose.[3]

Protocol: Synthesis of 1-(5-Nitro-furan-2-yl)hexan-2-one

-

Materials & Reagents:

-

1-(Furan-2-yl)hexan-2-one (1.0 eq)

-

Acetic anhydride

-

Fuming nitric acid (HNO₃)

-

Ice-water bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a flask cooled to -10°C in an ice-salt bath, prepare a solution of acetyl nitrate by slowly adding fuming nitric acid to chilled acetic anhydride. Maintain the temperature below 0°C.

-

In a separate flask, dissolve 1-(Furan-2-yl)hexan-2-one in acetic anhydride and cool to -10°C.

-

Slowly add the pre-formed acetyl nitrate solution to the furanone solution, ensuring the temperature does not exceed -5°C.

-

Stir the reaction mixture at this temperature for 2-3 hours. Monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Neutralize the mixture with saturated NaHCO₃ solution and extract with DCM (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification & Characterization:

-

Purify the residue by flash chromatography (hexane/ethyl acetate) to isolate the desired 5-nitro derivative.

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

-

Data Summary: Representative Derivatizations

The following table summarizes the expected outcomes for a small, representative set of derivatives based on the protocols described.

| Derivative ID | Derivatization Strategy | Key Reagent | Hypothetical Yield (%) |

| FH2-001 | Starting Material | - | - |

| FH2-002 | Reductive Amination | Benzylamine | 85% |

| FH2-003 | Reductive Amination | 4-Fluoroaniline | 78% |

| FH2-004 | Nitration | Acetyl Nitrate | 65% |

| FH2-005 | Mannich Reaction | Dimethylamine, HCHO | 70% |

Biological Screening Workflow

Once a library of derivatives is synthesized, purified, and characterized, a systematic workflow is essential to identify and validate biological activity.

Diagram 2: Workflow for the biological screening of the synthesized furan library.

Protocol: Primary Screening (Anticancer - MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric, cell-based assay that provides a robust and high-throughput method for initial screening of compounds for cytotoxic or anti-proliferative effects against cancer cell lines.[7]

-

Library Preparation:

-

Prepare 10 mM stock solutions of each synthesized derivative in DMSO.

-

Create intermediate dilutions in cell culture medium to achieve the final desired screening concentration (e.g., 10 µM).

-

-

Cell Culture & Seeding:

-

Culture a selected cancer cell line (e.g., HeLa, C6 glioma) under standard conditions (37°C, 5% CO₂).[7]

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay & Readout:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are typically considered "hits".

-

Data Analysis: Sample Screening Results

The table below presents hypothetical primary screening data for the representative compounds against a cancer cell line and a bacterial strain.

| Derivative ID | % Inhibition @ 10 µM (HeLa Cells) | Minimum Inhibitory Conc. (MIC) (µg/mL vs. S. aureus) |

| FH2-001 | 5.2% | >128 |

| FH2-002 | 68.7% | 32 |

| FH2-003 | 85.1% | 16 |

| FH2-004 | 22.4% | 64 |

| FH2-005 | 75.3% | >128 |

From this hypothetical data, derivatives FH2-002 , FH2-003 , and FH2-005 would be identified as hits in the anticancer screen and prioritized for dose-response analysis. Derivative FH2-003 also shows promising antibacterial activity, warranting further investigation.

Conclusion

1-(Furan-2-yl)hexan-2-one is a highly tractable starting material for the development of novel compound libraries for biological screening. By employing a strategic and logical approach to derivatization—targeting the ketone, furan ring, and methylene bridge—researchers can efficiently generate molecular diversity. The combination of robust synthetic protocols and a systematic screening workflow, as detailed in this note, provides a solid framework for the identification and validation of new furan-based lead compounds with therapeutic potential.

References

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]

-

Verma, A., Pandeya, S.N., & Sinha, S. Synthesis and biological activity of furan derivatives. International Journal of ChemTech Research. Available at: [Link]

-

Al-Mokyna, E., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Creative Research Thoughts. Available at: [Link]

-

Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

-

Chen, S., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Available at: [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

-

Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. Available at: [Link]

-

Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. Available at: [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Abuelizz, H. A., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Scientific Reports. Available at: [Link]

-

Varma, R. S. (2004). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Available at: [Link]

-

Shrivastava, S., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds. Journal of Molecular Structure. Available at: [Link]

-

Kamal, A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry. Available at: [Link]

-

Peterson, L. A., et al. (2015). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for 1-(Furan-2-yl)hexan-2-one from reaction mixtures

Welcome to the technical support center for the purification of 1-(Furan-2-yl)hexan-2-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Our goal is to provide practical, field-tested solutions and explain the scientific principles behind each step, ensuring you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Challenge

1-(Furan-2-yl)hexan-2-one is a valuable intermediate in organic synthesis. Its structure, featuring a ketone and an acid- and heat-sensitive furan ring, presents unique purification challenges.[1][2] The most common synthesis route, the Friedel-Crafts acylation of furan with hexanoyl chloride or anhydride, often results in a crude mixture containing unreacted starting materials, catalysts, and various byproducts.[3][4][5] Ineffective purification can lead to side reactions in subsequent steps and compromise the integrity of your final product.

This guide provides a systematic approach to purification, from initial work-up to final polishing, structured in a troubleshooting and FAQ format.

Section 1: Initial Work-up & Preliminary Analysis (FAQs)

This section addresses the critical first steps after your reaction is complete. A proper work-up is the foundation for successful purification.

Q1: What is the standard procedure for quenching and working up a Friedel-Crafts acylation reaction to synthesize 1-(Furan-2-yl)hexan-2-one?

A1: The primary goal of the work-up is to quench the catalyst (e.g., AlCl₃, SnCl₄) and separate the crude product from aqueous-soluble materials.

Step-by-Step Aqueous Work-up Protocol:

-

Cooling: Once the reaction is complete (monitored by TLC or GC), cool the reaction vessel in an ice bath to 0-5 °C. This mitigates the exothermic nature of the quench.

-

Quenching: Slowly and carefully add the reaction mixture to a beaker of crushed ice, often with dilute HCl. The acid ensures that the metal hydroxides formed are converted to soluble salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to ensure all organic product is recovered.

-

Washing: Combine the organic layers and wash sequentially with:

-

Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid and remove acidic byproducts like hexanoic acid.

-

Water: To remove water-soluble impurities.

-

Brine (saturated NaCl solution): To break any emulsions and begin the drying process.

-

-